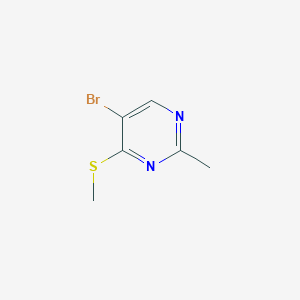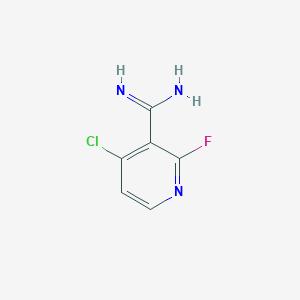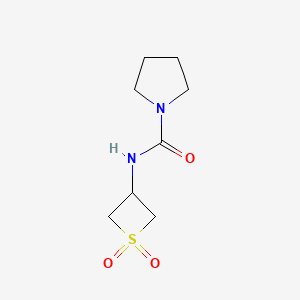
N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide is a synthetic organic compound characterized by a unique structure that includes a pyrrolidine ring and a dioxidothietane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.
Introduction of the Dioxidothietane Moiety: This step involves the oxidation of a thietane precursor using oxidizing agents like hydrogen peroxide or peracids.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactants are combined and allowed to react under controlled conditions.
Continuous Flow Synthesis: Employing flow reactors to ensure consistent production and better control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the dioxidothietane moiety.
Reduction: Reduction reactions can potentially alter the pyrrolidine ring or the dioxidothietane group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups, enhancing the compound’s reactivity or stability.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in areas such as antimicrobial and anticancer therapies.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism by which N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The dioxidothietane moiety can participate in redox reactions, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(1,1-Dioxidothietan-3-yl)pyrrolidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.
N-(1,1-Dioxidothietan-3-yl)piperidine-1-carboxamide: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness
N-(1,1-Dioxidothietan-3-yl)pyrrolidine-1-carboxamide is unique due to the specific combination of the pyrrolidine ring and the dioxidothietane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H14N2O3S |
|---|---|
Peso molecular |
218.28 g/mol |
Nombre IUPAC |
N-(1,1-dioxothietan-3-yl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C8H14N2O3S/c11-8(10-3-1-2-4-10)9-7-5-14(12,13)6-7/h7H,1-6H2,(H,9,11) |
Clave InChI |
VRUWFDWZJAMRHG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)NC2CS(=O)(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![21H,23H-Porphine, 5,10,15,20-tetrakis[4-(1H-pyrazol-4-yl)phenyl]-](/img/structure/B12961794.png)
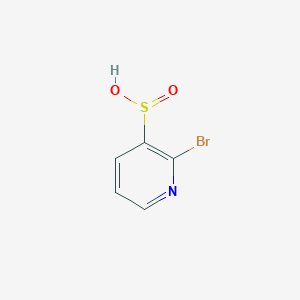
![6-Bromo-3-iodo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12961799.png)


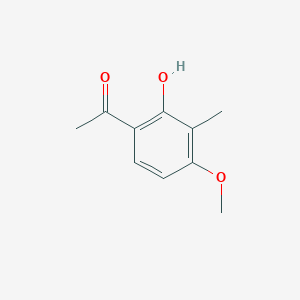

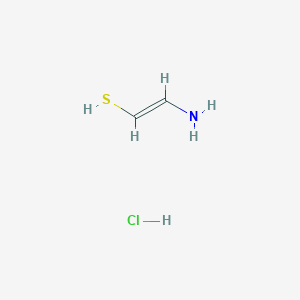
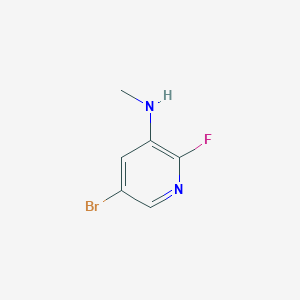

![(4-(4-([1,1'-Biphenyl]-4-yl)-6-phenyl-1,3,5-triazin-2-yl)phenyl)boronic acid](/img/structure/B12961848.png)
